molecular formula C18H28N4O B2589427 N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]adamantane-1-carboxamide CAS No. 2034266-85-6

N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]adamantane-1-carboxamide

Cat. No.: B2589427
CAS No.: 2034266-85-6
M. Wt: 316.449
InChI Key: VXZBOTUEAPEVIQ-UHFFFAOYSA-N
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Description

This compound features an adamantane-1-carboxamide core linked to a 3-methylbutan-2-yl side chain substituted with a 2H-1,2,3-triazol-2-yl group.

Properties

IUPAC Name

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O/c1-12(2)16(11-22-19-3-4-20-22)21-17(23)18-8-13-5-14(9-18)7-15(6-13)10-18/h3-4,12-16H,5-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZBOTUEAPEVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]adamantane-1-carboxamide typically involves a multi-step process. One common method is the “click chemistry” approach, which involves the cycloaddition of azides and alkynes to form the triazole ring . The adamantane moiety can be introduced through a nucleophilic substitution reaction. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as using specific solvents and catalysts .

Chemical Reactions Analysis

N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]adamantane-1-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Comparison with Similar Adamantane Derivatives

Structural and Functional Group Variations

Target Compound vs. N-Substituted 2-(Adamantan-1-yl)-Indole Derivatives ()
  • Core Structure :
    • Target : Adamantane-1-carboxamide + triazolyl butane.
    • Analog : Adamantane-indole-carboxamide (e.g., compounds 5a–y).
  • Functional Groups :
    • The triazole in the target compound may enhance metabolic stability compared to the indole’s aromatic system, which could improve π-π stacking interactions in binding pockets.
  • Synthesis :
    • Both compounds utilize adamantane-1-carbonyl chloride as a starting material. The target compound likely involves coupling with a triazole-containing amine, whereas analogs in employ o-toluidine and BuLi for indole ring formation .
Target Compound vs. 5-(Adamantan-1-yl)-Triazole-3-thiones ()
  • Core Structure :
    • Target : Adamantane-1-carboxamide with triazole.
    • Analog : Adamantane-triazole-3-thione with alkylthio substituents.
  • Biological Activity :
    • highlights antihypoxic activity in triazole-thione derivatives, suggesting the target compound’s triazole group could confer similar protective effects .

Physical-Chemical Properties

Property Target Compound Triazole-3-thiones () Indole Derivatives ()
Solubility Moderate (carboxamide) Low (alkylthio groups) Low (indole hydrophobicity)
Melting Point Not reported 120–180°C (varies with alkyl chain) Not reported
Stability High (triazole resistance) Moderate (sulfur oxidation risk) High (indole aromaticity)

Biological Activity

N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]adamantane-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. The presence of the triazole ring is particularly noteworthy as it is known to enhance the biological activity of various compounds, making them suitable candidates for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N4OC_{15}H_{22}N_{4}O, with a molecular weight of approximately 278.36 g/mol. The compound features an adamantane core, which contributes to its unique pharmacological properties.

PropertyValue
Molecular FormulaC₁₅H₂₂N₄O
Molecular Weight278.36 g/mol
CAS Number2034254-17-4
StructureStructure

Anticancer Activity

Research indicates that compounds incorporating triazole moieties exhibit significant anticancer properties. For instance, studies have demonstrated that certain triazole derivatives can inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis. Inhibition of TS can lead to apoptosis in cancer cells and cell cycle arrest.

A comparative study highlighted that triazole derivatives showed IC50 values ranging from 1.95 μM to 4.24 μM against various cancer cell lines such as MCF-7 and HCT-116, indicating strong antiproliferative effects . The mechanism behind this activity involves the disruption of nucleotide synthesis, which is crucial for cancer cell proliferation.

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising antimicrobial activity. Triazole derivatives have been reported to exhibit significant inhibition against pathogens like Escherichia coli and Staphylococcus aureus. These antimicrobial effects are often attributed to the ability of the triazole ring to interact with biological targets in microorganisms, disrupting their metabolic processes .

Case Studies

  • Synthesis and Evaluation : A study synthesized various triazole-containing compounds and evaluated their biological activities. Among these, N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]adamantane derivatives were found to possess both anticancer and antimicrobial properties, making them suitable for further development as therapeutic agents.
  • Molecular Docking Studies : Computational studies have supported the biological findings by demonstrating favorable binding interactions between triazole derivatives and their biological targets. These studies suggest that the spatial orientation of the triazole moiety enhances binding affinity and specificity towards target enzymes.

Pharmacokinetics

The pharmacokinetic profile of N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]adamantane derivatives indicates good absorption characteristics with a % absorption rate exceeding 70% in some studies. Additionally, the polar surface area (TPSA) values suggest favorable permeability across biological membranes while being non-permeable to the blood-brain barrier.

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